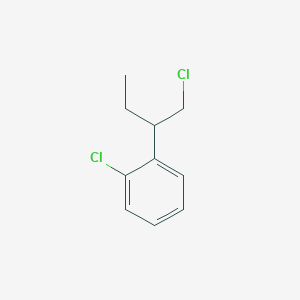

1-Chloro-2-(1-chlorobutan-2-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12Cl2 |

|---|---|

Molecular Weight |

203.10 g/mol |

IUPAC Name |

1-chloro-2-(1-chlorobutan-2-yl)benzene |

InChI |

InChI=1S/C10H12Cl2/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 |

InChI Key |

DXOBHVLRSDIQNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCl)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Synthetic Strategies for 1 Chloro 2 1 Chlorobutan 2 Yl Benzene and Analogues

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis of 1-Chloro-2-(1-chlorobutan-2-yl)benzene reveals several potential disconnection points. The most logical approach involves disconnecting the C-C bond between the benzene (B151609) ring and the butyl side chain, suggesting a Friedel-Crafts type reaction. This leads to two primary synthons: a chlorobenzene (B131634) moiety and a chlorinated butane (B89635) derivative. Another key disconnection is at the C-Cl bonds, indicating that halogenation of a precursor molecule, such as 2-sec-butylchlorobenzene or 1-chloro-2-butylbenzene, could be a viable strategy. The choice of disconnection and corresponding synthetic strategy will depend on the availability of starting materials and the desired control over isomer formation. libretexts.orgyoutube.com

Halogenation Approaches

Halogenation is a fundamental process in the synthesis of the target molecule, involving the introduction of chlorine atoms onto both the aromatic ring and the aliphatic side chain. The key challenge lies in achieving the desired regioselectivity for each chlorination step.

Regioselective Chlorination of Aromatic Rings

The introduction of a chlorine atom onto a benzene ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.comaskfilo.com When a deactivating group like chlorine is already present on the ring, as in chlorobenzene, it directs subsequent electrophilic substitution to the ortho and para positions. stackexchange.comechemi.comquora.comdoubtnut.com The reaction is generally slower than the chlorination of benzene itself due to the electron-withdrawing nature of the initial chlorine atom. stackexchange.comechemi.com

For the synthesis of this compound, starting with a pre-existing alkylated benzene is a plausible route. The alkyl group, being an activating group, would also direct chlorination to the ortho and para positions. The interplay between the directing effects of the existing chloro and alkyl groups on a polysubstituted benzene ring would determine the final isomeric distribution of the product. libretexts.org The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential to polarize the chlorine molecule, making it a more potent electrophile. masterorganicchemistry.comaskfilo.comquora.com

Table 1: Regioselectivity in Electrophilic Chlorination of Substituted Benzenes

| Starting Material | Substituent | Directing Effect | Product(s) | Reference(s) |

| Chlorobenzene | -Cl | ortho, para-directing (deactivating) | 1,2-Dichlorobenzene (B45396), 1,4-Dichlorobenzene | quora.comyoutube.com |

| Toluene (B28343) | -CH₃ | ortho, para-directing (activating) | o-Chlorotoluene, p-Chlorotoluene | docbrown.info |

Selective Chlorination of Aliphatic Side Chains

The chlorination of the alkyl side chain of an aromatic compound can be achieved through free radical halogenation. pearson.comorgoreview.com This method typically requires conditions that promote the formation of radicals, such as the presence of UV light or a radical initiator. orgoreview.comgoogle.com The benzylic position, the carbon atom directly attached to the aromatic ring, is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. orgoreview.comyoutube.com

For a sec-butyl side chain, as in the precursor to the target molecule, there are multiple positions available for chlorination. Selective chlorination at the desired C1 position of the butan-2-yl group would be challenging and likely result in a mixture of isomers. A patented method describes the selective α-H chlorination of alkyl side chains on a benzene ring using a mixture of hydrogen peroxide and hydrochloric acid in glacial acetic acid, which could offer a more controlled approach. google.com

Table 2: Methods for Side-Chain Chlorination of Alkylbenzenes

| Reagent(s) | Conditions | Position of Chlorination | Mechanism | Reference(s) |

| Cl₂ | UV light or heat | Benzylic position | Free radical | orgoreview.com |

| N-Chlorosuccinimide (NCS) | Radical initiator | Benzylic position | Free radical | orgoreview.com |

| H₂O₂, HCl | Glacial acetic acid, 50-70°C | α-position of alkyl chain | Not specified | google.com |

Carbon-Carbon Bond Forming Reactions

The formation of the carbon-carbon bond between the aromatic ring and the chlorinated butane side chain is a critical step in the synthesis. Electrophilic aromatic substitution, particularly Friedel-Crafts alkylation, is the most direct method for this transformation.

Electrophilic Aromatic Substitution with Chlorinated Butane Derivatives

This approach involves reacting an aromatic compound, such as chlorobenzene, with a chlorinated butane derivative in the presence of a Lewis acid catalyst. vedantu.com The success of this reaction depends on the nature of the chlorinated alkylating agent and the reactivity of the aromatic ring.

The Friedel-Crafts alkylation reaction introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. vedantu.comdoubtnut.comlibretexts.orglibretexts.org In the context of synthesizing this compound, chlorobenzene would be reacted with a dichlorobutane isomer.

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements. libretexts.org For example, using 1-chlorobutane (B31608) can lead to the formation of a less stable primary carbocation, which can rearrange to a more stable secondary carbocation, resulting in a mixture of products. libretexts.org To synthesize the target molecule with the specific 1-chlorobutan-2-yl side chain, one might consider starting with a precursor that already has the desired sec-butyl connectivity, such as (2-chlorobutan-2-yl)benzene, and then performing a subsequent chlorination of the aromatic ring. nih.gov

Another limitation is that Friedel-Crafts reactions are generally less effective on deactivated aromatic rings, such as chlorobenzene, which can lead to lower yields. echemi.comlibretexts.org The presence of an electron-withdrawing chlorine atom on the benzene ring makes it less nucleophilic and thus less reactive towards the electrophilic carbocation. stackexchange.comechemi.com Despite these challenges, Friedel-Crafts alkylation remains a powerful tool for creating C-C bonds in aromatic systems. youtube.com

Table 3: Examples of Friedel-Crafts Alkylation

| Aromatic Substrate | Alkylating Agent | Catalyst | Product(s) | Reference(s) |

| Benzene | 2-Chloropropane | AlCl₃ | Isopropylbenzene (Cumene) | libretexts.org |

| Chlorobenzene | Methyl chloride | AlCl₃ | 1-Chloro-2-methylbenzene, 1-Chloro-4-methylbenzene | youtube.com |

| Benzene | 1-Chlorobutane | AlCl₃ | sec-Butylbenzene, n-Butylbenzene | libretexts.orgnih.govnih.gov |

Consideration of Carbocation Rearrangements during Alkylation

A primary and well-established method for attaching alkyl groups to an aromatic ring is the Friedel-Crafts alkylation. pw.livebyjus.com This reaction involves the generation of an electrophile, typically a carbocation, from an alkyl halide or alkene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.commt.com The carbocation then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution. libretexts.org

However, a significant limitation of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange to a more stable form. pw.livechemistrysteps.com Carbocation stability follows the order: tertiary > secondary > primary. This rearrangement often leads to a mixture of products or a final product with a different alkyl structure than intended. chemistrysteps.com

In the context of synthesizing this compound, one might consider reacting chlorobenzene with a C4 precursor such as 1-chlorobutane or 2-chlorobutane (B165301).

Reaction with a primary alkyl halide (e.g., 1-chlorobutane): The reaction of 1-chlorobutane with AlCl₃ would initially form a primary carbocation-Lewis acid complex. pw.live This species is highly unstable and would rapidly undergo a 1,2-hydride shift to form the more stable secondary carbocation. Consequently, the major product would be 1-chloro-2-(butan-2-yl)benzene, not the desired linear butyl derivative.

Reaction with a secondary alkyl halide (e.g., 2-chlorobutane): Using 2-chlorobutane directly generates the secondary carbocation, which would alkylate the chlorobenzene ring, primarily at the ortho and para positions. While this would successfully introduce the sec-butyl group, it does not provide the 1-chloro-2-(1-chloro butan-2-yl)benzene structure directly. A subsequent chlorination of the alkyl side chain would be required, which often lacks selectivity and can lead to multiple products.

Attempting to use a precursor like 1,2-dichlorobutane (B1580518) would be even more complex. The initial carbocation formation at either C1 or C2 would be influenced by the presence of the second chlorine atom, and rearrangements could still occur, alongside potential competing reactions like elimination. Because of these predictable and uncontrollable rearrangements, Friedel-Crafts alkylation is generally an unsuitable method for the regioselective synthesis of specific, complex alkylbenzenes like this compound. mt.com

Cross-Coupling Reactions for Aryl-Alkyl Coupling

Modern transition-metal catalyzed cross-coupling reactions offer powerful alternatives to classical methods, enabling the formation of C(sp²)–C(sp³) bonds with high precision and functional group tolerance. nih.govnih.govwikipedia.org These methods avoid the issue of carbocation rearrangements and have become central to modern synthetic chemistry. nih.gov

The general approach involves coupling an organometallic reagent (R-M) with an organic halide (R'-X). wikipedia.org For the target molecule, this could involve:

Coupling a (2-chlorophenyl) organometallic species with a (1-chlorobutan-2-yl) halide.

Coupling a (1-chlorobutan-2-yl) organometallic species with a 1,2-dichlorobenzene.

Several named reactions are suitable for this purpose:

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is particularly effective for forming bonds between sp² and sp³ hybridized carbons. wikipedia.orgakjournals.com An efficient palladium-catalyzed process has been developed for the coupling of secondary alkylzinc halides with aryl bromides and chlorides, which could be adapted for this synthesis. acs.org The use of specific phosphine (B1218219) ligands is crucial to promote the desired reductive elimination over competing β-hydride elimination. acs.org

Suzuki-Miyaura Coupling: While traditionally used for C(sp²)-C(sp²) bonds, recent advancements have extended the Suzuki reaction to C(sp²)-C(sp³) couplings using alkylboron reagents. dntb.gov.ua The reaction of an alkylboronic acid or ester with an aryl halide under palladium catalysis provides a robust method for this transformation. dntb.gov.ua

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. akjournals.com The high reactivity of Grignard reagents can be a limitation, but it remains a powerful C-C bond-forming tool.

| Coupling Reaction | Organometallic Reagent (R-M) | Catalyst/Ligand System | Key Advantages |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd or Ni / Phosphine Ligands (e.g., CPhos) | High functional group tolerance; effective for sec-alkyl groups. wikipedia.orgacs.org |

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Pd / Phosphine or NHC Ligands | Reagents are often stable to air and water; wide commercial availability. dntb.gov.ua |

| Kumada | Grignard (R-MgX) | Pd or Ni | High reactivity of the organometallic reagent. akjournals.com |

Grignard or Organolithium Reagent Mediated Synthesis

Organolithium and Grignard reagents are highly reactive organometallic compounds that serve as powerful nucleophiles in carbon-carbon bond formation. wikipedia.orgnumberanalytics.com A plausible synthetic route using these reagents would involve the reaction of an arylmetal species with an appropriate alkyl halide electrophile.

A potential strategy could be the formation of 2-chlorophenylmagnesium bromide or 2-chlorophenyllithium. This can be achieved through a metal-halogen exchange or by direct reaction of lithium metal with 1-bromo-2-chlorobenzene. libretexts.orgmasterorganicchemistry.com This highly nucleophilic reagent could then be reacted with 1,2-dichlorobutane. The desired reaction would be an Sₙ2 attack on the less sterically hindered primary carbon (C1) of 1,2-dichlorobutane, displacing the chloride to form the target C-C bond.

Challenges:

Reactivity: Organolithium reagents are extremely reactive and basic, which can lead to side reactions like elimination, especially with secondary halides. numberanalytics.com

Regioselectivity: In a substrate like 1,2-dichlorobutane, there is a risk of attack at the secondary carbon (C2) or elimination to form butenes.

Formation: Preparing Grignard reagents from aryl chlorides is more challenging than from bromides or iodides. libretexts.org

The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) often used to solvate the metal ion and enhance reactivity. numberanalytics.com Despite the challenges, these classical methods provide a direct and powerful, albeit sometimes low-yielding, route to complex molecular skeletons. numberanalytics.com

Functional Group Interconversion Routes to C-Cl Bonds

An alternative synthetic strategy involves first assembling the carbon skeleton containing hydroxyl groups and then converting these alcohols into the corresponding chlorides. This approach can offer better control and avoid issues associated with carrying reactive C-Cl bonds through multiple synthetic steps.

Conversion of Alcohols to Chlorides

The conversion of primary and secondary alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. libretexts.org Several reliable methods exist for this purpose.

Thionyl Chloride (SOCl₂): This is one of the most common reagents for converting alcohols to alkyl chlorides. libretexts.org The reaction proceeds by converting the hydroxyl group into a better leaving group. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which escape from the reaction mixture and drive the reaction to completion. doubtnut.com For primary and secondary alcohols, the reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at a chiral center. libretexts.org

Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl chlorides using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). wikipedia.orgalfa-chemistry.comtutorchase.com Similar to the reaction with SOCl₂, the mechanism for primary and secondary alcohols is Sₙ2, leading to inversion of configuration. nrochemistry.comyoutube.com A key advantage is the mild, neutral conditions, making it suitable for sensitive substrates. alfa-chemistry.com However, a drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be difficult to separate from the desired product. wikipedia.org

| Reagent | Typical Conditions | Mechanism (1°/2° Alcohols) | Key Features |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often with pyridine (B92270) or neat | Sₙ2 | Gaseous byproducts drive reaction to completion. doubtnut.com |

| Triphenylphosphine (PPh₃) / CCl₄ | Inert solvent (e.g., DCM) | Sₙ2 | Mild, neutral conditions; suitable for sensitive molecules. alfa-chemistry.comnrochemistry.com |

Halogen Exchange Reactions

The Finkelstein reaction is a classic method for halogen exchange, most commonly used to synthesize alkyl iodides from alkyl chlorides or bromides by taking advantage of the differential solubility of sodium salts in acetone (B3395972). byjus.comwikipedia.orgadichemistry.com The reaction is an equilibrium process driven to completion by the precipitation of NaCl or NaBr. wikipedia.orgjk-sci.com

While the standard Finkelstein reaction is not used to prepare chlorides, the underlying principle of nucleophilic substitution can be applied. To convert an alkyl bromide or iodide to an alkyl chloride, a chloride salt with high solubility in a suitable polar aprotic solvent would be required, along with a cation whose bromide or iodide salt is poorly soluble in that same solvent. More commonly, specialized reagents are used. For example, certain metal chlorides in polar solvents like dimethylformamide (DMF) or the use of quaternary ammonium (B1175870) chlorides can facilitate this exchange. adichemistry.com

Aromatic halides are generally unreactive in standard Sₙ2-type Finkelstein reactions. wikipedia.org However, catalyzed versions, sometimes referred to as "aromatic Finkelstein reactions," have been developed using catalysts like copper(I) iodide or nickel complexes to exchange aromatic bromides for other halides. wikipedia.orgjk-sci.com

Emerging Synthetic Methodologies for Similar Systems

The field of synthetic organic chemistry is continually evolving, with new methods offering milder conditions, broader substrate scope, and novel reaction pathways. For constructing challenging C(sp²)–C(sp³) linkages, several emerging areas are particularly relevant.

Photoredox/Nickel Dual Catalysis: This strategy merges visible-light photoredox catalysis with transition metal catalysis (often nickel) to achieve cross-couplings that are difficult via traditional methods. nih.govnih.govtcichemicals.com A photocatalyst absorbs light and engages in single-electron transfer (SET) to generate a radical from a readily available precursor, such as an alkyl carboxylic acid or an alkyl halide. nih.govbeilstein-journals.org This radical then couples with an aryl halide in a nickel-catalyzed cycle. nih.gov This approach has been successfully used for the cross-electrophile coupling of aryl halides with alkyl bromides and for the decarboxylative coupling of alkyl carboxylic acids with aryl halides. tcichemicals.comnih.gov

Dual Catalysis Systems: Beyond photoredox, other dual catalytic systems are being developed to enable complex transformations. acs.org For instance, combining a palladium catalyst with a chiral primary amine catalyst has been shown to effect asymmetric allylic alkylation. researchgate.net Similarly, iridium/acid dual catalysis has been used for the enantioselective allylic alkylation of certain nucleophiles with racemic allylic alcohols. nih.gov These synergistic approaches, where two catalysts perform distinct but complementary roles, open up possibilities for asymmetric and highly selective bond formations. illinois.edursc.org

C–O Bond Activation: Traditionally, C-O bonds in phenols and aryl ethers were considered too strong for cross-coupling. However, recent advances in nickel catalysis have enabled the use of aryl ethers as coupling partners, providing an alternative to aryl halides. acs.org More recently, methods that couple alcohols and aryl carboxylic acids via a dual deoxygenative and decarbonylative mechanism have been reported, using nontraditional precursors to forge C(sp³)–C(sp²) bonds. acs.org

These cutting-edge methodologies expand the toolkit available to chemists, allowing for the synthesis of complex molecules like this compound from a wider range of starting materials and with greater efficiency and selectivity. nih.govprinceton.edu

Photochemical and Radical-Mediated Routes

One plausible approach involves the radical-mediated alkylation of a chlorobenzene derivative. For instance, the direct chlorination of a precursor like 2-chlorotoluene (B165313) can proceed via a radical mechanism to yield compounds such as 1-chloro-2-(dichloromethyl)benzene. This type of reaction is typically initiated by UV light or a radical initiator and involves the substitution of hydrogen atoms on the alkyl side chain with chlorine.

Another potential radical-based strategy is the anti-Markovnikov hydrohalogenation of an unsaturated precursor. For example, if one were to synthesize an analogue such as 1-chloro-2-(but-1-en-2-yl)benzene, a subsequent radical addition of HCl could theoretically lead to the desired this compound. This reaction is often initiated by peroxides.

Detailed research into the radical chlorination of similar aromatic hydrocarbons has shown that the reaction conditions are crucial for controlling the degree of chlorination and the position of substitution.

Table 1: Illustrative Radical-Mediated Reactions for Analogous Compounds

| Starting Material | Reagent(s) | Conditions | Product | Reference |

| 2-Chlorotoluene | Cl₂, FeCl₃ (catalyst) | Controlled temperature and pressure | 1-Chloro-2-(dichloromethyl)benzene | |

| 2-Chlorobenzaldehyde | Thionyl chloride, DMF (catalyst) | 0 °C to room temperature, 24 h | 1-Chloro-2-(dichloromethyl)benzene |

This table presents data for the synthesis of an analogous compound, as direct data for the target compound is not available.

Catalytic Approaches

Catalytic methods, particularly those involving transition metals or Lewis acids, are powerful tools for the construction of substituted aromatic compounds. The synthesis of this compound and its analogues can be envisioned through several catalytic pathways.

A primary and well-established method for forming alkyl-aryl C-C bonds is the Friedel-Crafts alkylation. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an alkyl halide which then undergoes electrophilic aromatic substitution onto the benzene ring. For the synthesis of the target compound, 1,2-dichlorobutane could potentially be reacted with chlorobenzene in the presence of a Lewis acid. However, such reactions are often plagued by issues of polysubstitution and rearrangement of the alkylating agent.

A more controlled approach might involve a Friedel-Crafts acylation followed by reduction. For example, reacting chlorobenzene with butanoyl chloride and a Lewis acid would yield a chlorobutanoylbenzene intermediate. Subsequent reduction of the ketone (e.g., via a Clemmensen or Wolff-Kishner reduction) would provide the butylbenzene (B1677000) core, which could then be selectively chlorinated.

Modern cross-coupling reactions offer another versatile catalytic route. For instance, a Negishi or Suzuki coupling could be employed. A plausible Suzuki coupling would involve the reaction of a chlorophenylboronic acid with a suitable chlorobutyl halide in the presence of a palladium catalyst. The choice of catalyst, ligands, and reaction conditions would be critical to achieving good yields and selectivity.

Alkylation reactions can also be achieved by reacting benzene derivatives with chloroalkenes in the presence of a base. While not a direct route to the saturated side chain, this could form a precursor that is subsequently reduced and chlorinated.

Table 2: Examples of Catalytic Syntheses of Related Aromatic Compounds

| Reaction Type | Starting Materials | Catalyst | Product | Reference |

| Friedel-Crafts Acylation | Benzene, Propionyl chloride | AlCl₃ | Phenyl ethyl ketone | quora.com |

| Friedel-Crafts Acylation | Chlorobenzene, CH₃COCl | Anhydrous AlCl₃ / HCl | 4-chloroacetophenone | quora.com |

| Alkylation | Benzene derivatives, 1-chlorobutan-2-ol | Base | This compound (proposed) | evitachem.com |

This table includes data from analogous reactions to illustrate the principles of catalytic synthesis.

Reaction Mechanisms and Pathways of 1 Chloro 2 1 Chlorobutan 2 Yl Benzene

Electrophilic Substitution on the Chlorobenzene (B131634) Ring

The chlorobenzene ring of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The rate and position of this substitution are determined by the existing substituents on the ring: the chlorine atom and the (1-chlorobutan-2-yl) side chain.

Substituents on a benzene (B151609) ring influence the course of electrophilic substitution by either activating or deactivating the ring towards attack and by directing the incoming electrophile to specific positions.

Chloro Group: The chlorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and thus less reactive than benzene itself. msu.edustackexchange.com However, through resonance, the chlorine atom can donate a lone pair of electrons to the ring, increasing electron density at the ortho and para positions. This makes the chloro group an ortho, para-director. stackexchange.comorganicchemistrytutor.com

Alkyl Group: The (1-chlorobutan-2-yl) group is a type of alkyl group. Alkyl groups are generally activating and ortho, para-directing due to their electron-donating inductive effect. libretexts.org

Position 6 is ortho to the chlorine and meta to the alkyl group.

Position 4 is para to the chlorine and meta to the alkyl group.

Position 3 is meta to the chlorine and ortho to the alkyl group.

Position 5 is meta to the chlorine and para to the alkyl group.

The directing effects of the two groups reinforce each other at positions 3 and 5. However, steric hindrance from the bulky butyl side chain at position 2 would likely disfavor substitution at the adjacent position 3. Therefore, substitution is most likely to occur at position 5, which is para to the directing alkyl group and meta to the deactivating chloro group.

The (1-chlorobutan-2-yl) side chain influences the reactivity of the aromatic ring in two primary ways:

Electronic Effect: As an alkyl group, it has a weak electron-donating inductive effect, which activates the ring towards electrophilic attack, making it more reactive than chlorobenzene alone. msu.edu This activating effect partially counteracts the deactivating effect of the chlorine atom.

Steric Effect: The bulkiness of the side chain can hinder the approach of an electrophile to the positions ortho to it (positions 1 and 3). libretexts.org In this molecule, position 1 is already substituted with chlorine. The steric hindrance at position 3 would be significant, making substitution at this position less likely compared to the less hindered para position (position 5).

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -Cl (Chloro) | Inductively withdrawing, resonance donating. stackexchange.com | Deactivating. stackexchange.com | Ortho, Para. stackexchange.comorganicchemistrytutor.com |

| -(1-chlorobutan-2-yl) (Alkyl) | Inductively donating. libretexts.org | Activating. msu.edulibretexts.org | Ortho, Para. libretexts.org |

Radical Reaction Mechanisms

Radical reactions are initiated by the formation of highly reactive species with unpaired electrons, known as free radicals. masterorganicchemistry.com In the case of 1-Chloro-2-(1-chlorobutan-2-yl)benzene, the most probable sites for radical attack are the C-H bonds of the alkyl side chain, particularly the benzylic position.

Homolytic cleavage involves the breaking of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. libretexts.org The initiation of radical reactions involving this compound typically requires an input of energy, such as UV light or heat, or the presence of a radical initiator.

The C-H bond at the benzylic position (the carbon atom of the butyl group directly attached to the benzene ring) is the most susceptible to homolytic cleavage. This is because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent aromatic ring. libretexts.orguomustansiriyah.edu.iq The bond dissociation energies (BDEs) for benzylic C-H bonds are significantly lower than for other types of C-H bonds, making this the favored site of initial radical formation. libretexts.org

The homolytic cleavage can be represented as follows:

Initiation: A radical initiator (e.g., from the decomposition of AIBN or benzoyl peroxide) abstracts a hydrogen atom from the benzylic position of this compound, forming a resonance-stabilized benzylic radical.

While less favorable, homolytic cleavage of the C-Cl bond on the alkyl chain can also occur, though it generally requires more energy than benzylic C-H cleavage. The C-Cl bond on the aromatic ring is significantly stronger due to its partial double bond character arising from resonance with the benzene ring, making its homolytic cleavage highly unlikely under typical radical conditions. savemyexams.comchemguide.co.uk

Once a benzylic radical is formed, it can participate in a series of self-propagating reactions known as a radical chain process. A common example is radical halogenation.

Propagation:

The benzylic radical reacts with a halogen molecule (e.g., Cl₂ or Br₂) to form a new benzylic halide and a halogen radical.

The newly formed halogen radical can then abstract a hydrogen atom from another molecule of this compound, regenerating the benzylic radical and continuing the chain.

This chain reaction leads to the formation of multiple halogenated products. chemguide.co.uk The process continues until the concentration of reactants decreases significantly or until termination steps occur.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two benzylic radicals, a benzylic radical and a halogen radical, or two halogen radicals.

The following table illustrates the potential products of a radical chlorination chain reaction starting from this compound.

| Reactant | Radical Intermediate | Potential Product(s) |

| This compound | Resonance-stabilized benzylic radical | 1-Chloro-2-(1,2-dichlorobutan-2-yl)benzene |

| This compound | Secondary alkyl radical (at C3 of the butyl chain) | 1-Chloro-2-(1,3-dichlorobutan-2-yl)benzene |

| This compound | Primary alkyl radical (at C4 of the butyl chain) | 1-Chloro-2-(1,4-dichlorobutan-2-yl)benzene |

Rearrangement Reactions (e.g., Wagner-Meerwein, Neophyl-type)

Rearrangement reactions in this compound are most likely to occur via carbocation intermediates. The formation of a carbocation can be initiated by the heterolytic cleavage of the C-Cl bond on the alkyl chain, often facilitated by a Lewis acid. mychemblog.comjk-sci.com

A Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbocationic center. wikipedia.orglscollege.ac.in This rearrangement typically proceeds to form a more stable carbocation.

In the case of this compound, if the chloride ion from the C1 position of the butyl chain departs, a secondary carbocation is formed. This secondary carbocation can then undergo a 1,2-hydride shift from the adjacent benzylic carbon to form a more stable resonance-stabilized benzylic carbocation. youtube.com

The steps of a potential Wagner-Meerwein rearrangement are as follows:

Carbocation Formation: Loss of the chloride from the C1 position of the butyl group, potentially assisted by a Lewis acid, to form a secondary carbocation.

1,2-Hydride Shift: The hydrogen atom on the adjacent benzylic carbon (C2 of the butyl chain) migrates with its pair of electrons to the secondary carbocation center.

Formation of a More Stable Carbocation: This shift results in the formation of a more stable benzylic carbocation, where the positive charge is delocalized over the adjacent aromatic ring.

The rearranged carbocation can then be trapped by a nucleophile or undergo elimination to form an alkene.

A Neophyl-type rearrangement is less likely for this specific substrate as it typically involves a quaternary carbon adjacent to an aromatic ring, which is not present in this compound.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the alkyl side chain or the chloro-substituted aromatic ring.

Oxidation Pathways: The alkyl side chain is susceptible to oxidation, particularly at the benzylic position, due to the activation provided by the adjacent aromatic ring. libretexts.orglumenlearning.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can cleave the alkyl chain at the benzylic position, leading to the formation of 2-chlorobenzoic acid, provided there is at least one hydrogen at the benzylic position. libretexts.orglibretexts.org

| Oxidizing Agent | Target Site | Major Product |

| KMnO₄, H⁺, heat | Benzylic C-H and C-C bonds of the side chain | 2-Chlorobenzoic acid |

Milder oxidizing agents might lead to the formation of a ketone at the benzylic position, 1-(2-chlorophenyl)butan-2-one, although this may be an intermediate that is further oxidized under vigorous conditions. researchgate.net

Reduction Pathways: Reduction reactions can target either the chloro substituent on the benzene ring, the chloro substituent on the alkyl chain, or the aromatic ring itself.

Reduction of the Alkyl Chloride: The C-Cl bond on the butyl chain can be reduced to a C-H bond using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. This would yield 1-chloro-2-(2-butyl)benzene.

Reduction of the Aryl Chloride: The C-Cl bond on the benzene ring is generally more difficult to reduce due to its increased strength. savemyexams.com However, under certain conditions, such as with a nickel-aluminum alloy in the presence of an alkali, haloarenes can be reduced to the corresponding hydrocarbon. blogspot.com This would result in sec-butylbenzene.

Reduction of the Aromatic Ring: Catalytic hydrogenation of the benzene ring requires harsh conditions (high temperature and pressure) and a suitable catalyst (e.g., Rhodium on carbon). libretexts.org Under these conditions, the aromatic ring would be reduced to a cyclohexane (B81311) ring, yielding 1-chloro-2-(1-chlorobutan-2-yl)cyclohexane. It is often possible to selectively reduce other functional groups in the presence of a benzene ring under milder conditions. libretexts.org

The following table summarizes the potential reduction products.

| Reducing Agent/Conditions | Target Site | Major Product |

| LiAlH₄ | C-Cl bond on the alkyl chain | 1-Chloro-2-sec-butylbenzene |

| Ni-Al alloy, OH⁻ | C-Cl bond on the benzene ring | sec-Butylbenzene |

| H₂, Rh/C, high P, heat | Aromatic ring | 1-Chloro-2-(1-chlorobutan-2-yl)cyclohexane |

Stereochemical Aspects of 1 Chloro 2 1 Chlorobutan 2 Yl Benzene Chemistry

Chirality at the Butan-2-yl Stereocenter

The core of 1-chloro-2-(1-chlorobutan-2-yl)benzene's stereochemistry lies within the butan-2-yl side chain. Specifically, the second carbon atom of the butane (B89635) chain (C2) is a stereocenter. A stereocenter is a point in a molecule, typically a carbon atom, that is bonded to four different groups. In the case of this compound, the C2 atom of the butane chain is attached to:

A hydrogen atom (H)

A methyl group (-CH₃)

A chloromethyl group (-CH₂Cl)

A 2-chlorophenyl group (-C₆H₄Cl)

Due to these four distinct substituents, this carbon atom is chiral, meaning it is not superimposable on its mirror image. This chirality is the primary source of stereoisomerism in this compound. The arrangement of these groups around the chiral center can be designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Diastereomeric and Enantiomeric Forms of the Compound

The presence of a single chiral center at the butan-2-yl position means that this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two forms are:

(R)-1-Chloro-2-(1-chlorobutan-2-yl)benzene

(S)-1-Chloro-2-(1-chlorobutan-2-yl)benzene

A 50:50 mixture of these two enantiomers is known as a racemic mixture and is optically inactive. The individual enantiomers, however, will rotate plane-polarized light in equal but opposite directions.

If additional chiral centers were present in the molecule, the possibility of diastereomers would arise. Diastereomers are stereoisomers that are not mirror images of each other. However, with only one primary stereocenter in the butan-2-yl chain, the primary stereoisomers are the two enantiomeric forms. It is worth noting that restricted rotation around the C-C bond connecting the butyl chain to the benzene (B151609) ring could potentially lead to atropisomerism, a type of axial chirality, but this is less common for simple alkyl-aryl systems unless bulky substituents are present to hinder rotation significantly.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C2 of Butyl Chain | Relationship |

| Isomer 1 | (R) | Enantiomer of Isomer 2 |

| Isomer 2 | (S) | Enantiomer of Isomer 1 |

Strategies for Asymmetric Synthesis and Chiral Resolution

The production of enantiomerically pure forms of this compound requires specialized synthetic strategies. These can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to selectively create one enantiomer over the other from the outset. Potential strategies could include:

Use of Chiral Catalysts: A Friedel-Crafts alkylation of 1,2-dichlorobenzene (B45396) with a suitable butene derivative could be catalyzed by a chiral Lewis acid. The chiral catalyst would create a chiral environment that favors the formation of one enantiomer.

Chiral Auxiliary Approach: A chiral auxiliary could be temporarily attached to the starting material to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

Substrate-Controlled Synthesis: Starting from an enantiomerically pure precursor, such as a chiral butanol derivative, would allow for the transfer of chirality to the final product.

Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. Common techniques include:

Diastereomeric Salt Formation: If the molecule could be derivatized to contain an acidic or basic functional group, it could be reacted with a chiral resolving agent (a pure enantiomer of a chiral acid or base) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org

Chiral Chromatography: A racemic mixture can be passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the stationary phase, leading to different retention times and enabling their separation.

Table 2: Comparison of Strategies for Obtaining Enantiomerically Pure this compound

| Strategy | Principle | Potential Method |

| Asymmetric Synthesis | Selective formation of one enantiomer | Chiral Lewis acid-catalyzed Friedel-Crafts reaction |

| Chiral Resolution | Separation of a racemic mixture | Formation of diastereomeric salts with a chiral resolving agent |

Stereochemical Outcomes of Key Reactions (e.g., Substitution, Addition)

The stereochemistry of the butan-2-yl center can influence the outcome of reactions involving the side chain.

Nucleophilic Substitution: Reactions at the chloromethyl group (-CH₂Cl) are unlikely to directly affect the stereocenter at C2. However, the stereocenter could potentially influence the reaction rate or pathway through steric hindrance. For reactions occurring at the C2 carbon itself (which would require substitution of the 2-chlorophenyl group, a less likely scenario), the mechanism would determine the stereochemical outcome. An Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction would lead to a racemic mixture.

Addition Reactions: If the side chain were unsaturated, for example, if it contained a double bond, addition reactions would be highly dependent on the existing stereocenter. The chiral center would likely direct the incoming reagent to one face of the double bond over the other, a phenomenon known as diastereoselective addition.

The stereochemical outcome of reactions involving the aromatic ring, such as further electrophilic aromatic substitution, would generally not be directly impacted by the chirality of the side chain, although the side chain would act as an ortho-, para-directing group. fiveable.me

Conformational Analysis and Isomerism in Solution and Solid State

The flexibility of the butan-2-yl side chain allows for different spatial arrangements through rotation around its single bonds, leading to various conformers. The rotation around the C-C bond connecting the chiral center to the benzene ring is of particular interest. rsc.org

In solution, the molecule will exist as an equilibrium of different conformers. The relative energies of these conformers are influenced by steric interactions between the substituents on the chiral center and the ortho-chloro substituent on the benzene ring. The most stable conformers will be those that minimize these steric clashes. pressbooks.pub For instance, staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. pressbooks.pub

In the solid state, the molecule will adopt a single, low-energy conformation that allows for efficient packing in the crystal lattice. The specific conformation adopted can be determined using techniques such as X-ray crystallography. The intermolecular interactions in the solid state will also play a role in stabilizing a particular conformation.

Advanced Spectroscopic and Structural Characterization Methods for the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional and multidimensional NMR experiments would be required to fully assign the proton and carbon signals of 1-Chloro-2-(1-chlorobutan-2-yl)benzene.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, particularly the electronegativity of the adjacent chlorine atoms and the anisotropic effects of the benzene (B151609) ring.

The four protons on the benzene ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the ortho-substitution pattern, these protons would exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with their neighbors.

The aliphatic protons of the 1-chlorobutan-2-yl group would appear further upfield. The proton on the carbon bearing the chlorine atom (CH-Cl) is expected to be the most deshielded of the aliphatic protons due to the electronegativity of chlorine. The methylene (B1212753) (CH₂) and methyl (CH₃) protons will have characteristic chemical shifts and multiplicities based on their neighboring protons, following the n+1 rule.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (4H) | 7.0 - 7.5 | Multiplet | ~7-8 (ortho), ~2-3 (meta) |

| CH (on C2 of butyl) | 3.5 - 4.0 | Multiplet | |

| CH₂ (on C1 of butyl) | 3.6 - 3.8 | Multiplet | |

| CH₂ (on C3 of butyl) | 1.5 - 1.8 | Multiplet |

Carbon-13 NMR (¹³C NMR) for Carbon Connectivity

A proton-decoupled ¹³C NMR spectrum would provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The six carbons of the benzene ring would resonate in the aromatic region (δ 120-145 ppm). The carbon atom directly attached to the chlorine atom (C-Cl) would be shifted downfield compared to the other aromatic carbons. The carbon atom bonded to the butyl side chain would also have a distinct chemical shift.

The four carbons of the butyl chain would appear in the aliphatic region. The carbon bonded to the chlorine atom (C-Cl) would be significantly deshielded (δ 50-70 ppm), while the other aliphatic carbons would appear at higher fields.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Aromatic, C-Cl) | 130 - 135 |

| C2 (Aromatic, C-alkyl) | 140 - 145 |

| Aromatic CH (4C) | 125 - 130 |

| C2' (Butyl, CH) | 50 - 60 |

| C1' (Butyl, CH₂Cl) | 45 - 55 |

| C3' (Butyl, CH₂) | 25 - 35 |

Heteronuclear NMR (e.g., ³⁵Cl NMR)

While less common in routine organic analysis, ³⁵Cl NMR could provide direct information about the electronic environment of the two chlorine atoms. Due to the different bonding environments (one attached to an sp² aromatic carbon and the other to an sp³ aliphatic carbon), two distinct signals would be expected. The large quadrupole moment of the chlorine nucleus often results in very broad signals, which can make detection and interpretation challenging.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity within the butyl chain and for assigning the adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between the aromatic ring and the butyl side chain, and for confirming the positions of the substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, regardless of their bonding. It can provide crucial information about the preferred conformation and stereochemistry of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule. The spectra are complementary and together provide a comprehensive vibrational fingerprint.

Characteristic Group Frequencies Analysis

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various bond vibrations.

Predicted Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Aliphatic C-H | Bending | 1465 - 1370 | Medium |

| C-Cl (Aromatic) | Stretching | 1100 - 1000 | Strong |

| C-Cl (Aliphatic) | Stretching | 800 - 600 | Strong |

The C-Cl stretching frequencies are particularly diagnostic. The aromatic C-Cl stretch typically appears at a higher frequency than the aliphatic C-Cl stretch. The pattern of the aromatic C-H out-of-plane bending bands can provide confirmation of the 1,2-disubstitution pattern on the benzene ring.

Mass Spectrometry for Molecular Mass and Fragmentation Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For a molecule like this compound, with a molecular formula of C₁₀H₁₂Cl₂ and a molecular weight of approximately 202.11 g/mol , various mass spectrometry techniques can provide valuable information.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure.

The key characteristic in the mass spectrum of a chlorine-containing compound is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a corresponding intensity ratio of roughly 3:1. For fragments containing two chlorine atoms, a more complex M, M+2, and M+4 pattern will be observed.

Expected fragmentation pathways for this compound under EI conditions would likely include:

Cleavage of the C-C bond alpha to the benzene ring: This is a common fragmentation for alkylbenzenes, leading to the formation of a stable benzylic-type cation.

Loss of a chlorine atom: Cleavage of the C-Cl bond can occur.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.

Fragmentation of the butyl side chain: The butyl group can fragment in various ways, leading to smaller alkyl fragments.

Predicted Significant Fragments in the EI-MS of this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |

| 202/204/206 | [C₁₀H₁₂Cl₂]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |

| 167/169 | [C₁₀H₁₂Cl]⁺ | Loss of one chlorine atom. |

| 125/127 | [C₇H₆Cl]⁺ | Likely from cleavage of the butyl chain, representing a chlorophenyl fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product in alkylbenzenes. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique primarily used for polar, and ionizable molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. Given that this compound is a nonpolar aromatic hydrocarbon, it is not ideally suited for ESI-MS analysis. This technique would likely not be the method of choice for this compound unless a derivative is made to introduce a polar, ionizable functional group. As such, no public ESI-MS data for this compound is available.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In a hypothetical MS/MS experiment on this compound, a specific precursor ion (for example, the molecular ion at m/z 202) would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would provide information about the connectivity of the molecule.

For instance, fragmentation of the molecular ion could help to:

Confirm the presence and location of the two chlorine atoms.

Verify the structure of the butyl side chain.

Establish the substitution pattern on the benzene ring.

However, without the ability to generate a stable precursor ion, performing MS/MS for this compound would be challenging.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Chromophore Analysis

The primary chromophore in this compound is the substituted benzene ring. The presence of the chloro and alkyl substituents on the benzene ring will influence the energy of the π → π* electronic transitions.

Based on data for similar compounds like chlorobenzene (B131634) and other alkylbenzenes, one can predict the UV absorption maxima for this compound. Chlorobenzene typically exhibits a primary absorption band (E-band) around 210 nm and a secondary, fine-structured band (B-band) around 265 nm. The alkyl substituent would be expected to cause a slight red shift (bathochromic shift) of these absorption bands.

Predicted UV-Vis Absorption Data for this compound:

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

| ~ 210-220 | π → π* (E-band) | Substituted Benzene Ring |

| ~ 265-275 | π → π* (B-band) | Substituted Benzene Ring |

X-ray Diffraction Studies for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and how the molecules are arranged in the crystal lattice. To date, no single-crystal X-ray diffraction studies have been reported in the searched scientific literature for this compound. Consequently, there is no experimental data available on its absolute configuration or crystal packing.

Theoretical and Computational Investigations of 1 Chloro 2 1 Chlorobutan 2 Yl Benzene

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic nature and behavior of halogenated aromatic compounds. DFT methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of molecules like 1-Chloro-2-(1-chlorobutan-2-yl)benzene.

The electronic structure of this compound is significantly influenced by the presence of two chlorine atoms and the alkyl substituent on the benzene (B151609) ring. The chlorine atom directly attached to the aromatic ring acts as a weak deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing (-I) effect, which is stronger than its resonance electron-donating (+R) effect. stackexchange.comquora.com This deactivation arises because chlorine is more electronegative than carbon, drawing electron density from the benzene ring and making it less nucleophilic. stackexchange.com Despite this deactivation, the lone pairs on the chlorine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions. stackexchange.com

The C-Cl bond itself is a key feature. In halogenated aromatic compounds, the interaction between the halogen and the benzene ring can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net For chlorobenzene (B131634), the C-Cl bond length and the electron population of the bond can be computationally determined to understand the nature of this linkage. researchgate.net The presence of the (1-chlorobutan-2-yl) substituent further complicates the electronic landscape. The alkyl group is generally electron-donating, which can partially offset the deactivating effect of the ring-bound chlorine. The chlorine atom on the butyl side chain will primarily exert an inductive effect along the alkyl chain.

Halogen bonds, which are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site, can also be a feature of the intermolecular interactions of this compound. nih.govacs.orgsemanticscholar.org DFT can be used to model these interactions and predict their strength and directionality. nih.govnih.gov The study of halogen bonding is crucial for understanding the crystal packing and potential biological interactions of such molecules. nih.gov

Table 1: Calculated Electronic Properties of Related Halogenated Benzenes from DFT Studies

| Property | Value/Description | Reference |

| C-Cl Bond Polarity | The chlorine atom is the negative end of the dipole. | researchgate.net |

| Electron Density on Benzene Ring | Reduced compared to benzene due to the inductive effect of chlorine. | stackexchange.comquora.com |

| Halogen Bond Donor Capability | The chlorine atom can act as a halogen bond donor. | nih.govsemanticscholar.org |

Note: This table is illustrative and based on general findings for chlorinated benzenes. Specific values for this compound would require dedicated DFT calculations.

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For this compound, potential reactions include electrophilic aromatic substitution, nucleophilic substitution, and degradation pathways.

The mechanism of electrophilic substitution on chlorobenzene has been studied theoretically. researchgate.net The reaction proceeds through the formation of a Wheland complex (a sigma complex), and the energies of the transition states leading to ortho, meta, and para substitution can be calculated to predict the regioselectivity. researchgate.net For chlorobenzene, the ortho and para positions are favored for electrophilic attack. stackexchange.com

The degradation of halogenated aromatic compounds is of significant environmental interest. Reactive molecular dynamics (MD) simulations and DFT calculations have been used to study the decomposition of polychlorinated biphenyls (PCBs), which are structurally related to the title compound. acs.orgacs.org These studies reveal that decomposition often proceeds through a multi-step radical mechanism, with the cleavage of the C-Cl bond being a critical step. acs.org The energy barriers for such reactions can be calculated to understand the conditions required for decomposition, such as high temperatures. acs.org

Computational studies can also elucidate the mechanisms of dechlorination. For instance, the dechlorination of chloroalkanes by rhodium complexes has been investigated using DFT to map out the catalytic cycle and determine the turnover-limiting steps. rsc.org Such studies provide insights into potential remediation strategies for chlorinated organic compounds.

Table 2: Key Energetic Parameters in Reactions of Halogenated Aromatics

| Parameter | Description | Significance | Reference |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate. Lower Ea means a faster reaction. | researchgate.netacs.org |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). | acs.org |

| Gibbs Free Energy of Reaction (ΔG) | The change in free energy, which determines the spontaneity of a reaction. | A negative ΔG indicates a spontaneous reaction. | |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the mechanism of bond breaking and formation. | researchgate.net |

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.orgresearchgate.netacs.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.netresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with good accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C. nih.gov For this compound, DFT could predict the distinct signals for the aromatic protons, which would show complex splitting patterns due to their coupling, as well as the signals for the protons and carbons of the chlorobutyl chain. openstax.orgpressbooks.publibretexts.org The chemical shifts of the aromatic carbons would be expected in the range of 110-140 ppm. openstax.orgpressbooks.publibretexts.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT, allowing for the simulation of its infrared (IR) spectrum. materialsciencejournal.orgarxiv.orgresearchgate.net These calculations can help in the assignment of experimental IR bands to specific vibrational modes, such as C-H stretching, C=C stretching of the aromatic ring, and C-Cl stretching. For monosubstituted benzenes, characteristic bands appear for in-plane and out-of-plane C-H deformations. materialsciencejournal.org For the title compound, distinct vibrational modes associated with both the chlorinated benzene ring and the chlorobutyl side chain would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum. arxiv.orgacs.org Aromatic compounds generally exhibit characteristic absorptions in the UV region due to π-π* transitions. openstax.orglibretexts.org For benzene, these appear near 205 nm and in the 255-275 nm range. openstax.orglibretexts.org Substituents on the benzene ring can cause shifts in the position and intensity of these absorption bands.

Table 3: Predicted Spectroscopic Data Ranges for Halogenated Aromatic Compounds

| Spectroscopy | Predicted Range/Characteristic | Reference |

| ¹H NMR | Aromatic protons: 6.5-8.0 δ | openstax.orgpressbooks.publibretexts.org |

| ¹³C NMR | Aromatic carbons: 110-140 δ | openstax.orgpressbooks.publibretexts.org |

| IR | C-H out-of-plane bending: 700-1000 cm⁻¹; C=C stretching: ~1450-1600 cm⁻¹ | materialsciencejournal.org |

| UV-Vis | Absorption bands around 205 nm and 255-275 nm for the aromatic ring. | openstax.orglibretexts.org |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The flexible (1-chlorobutan-2-yl) side chain of this compound can adopt multiple conformations due to rotation around its single bonds. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the conformational landscape of such molecules. upenn.edunih.gov

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. upenn.edu By systematically rotating the rotatable bonds and calculating the energy, a potential energy surface can be generated, revealing the low-energy, stable conformations. For alkyl-substituted benzenes, the orientation of the alkyl group relative to the aromatic ring is a key conformational feature. dtic.mil

MD simulations provide a dynamic view of molecular motion by solving Newton's equations of motion for the atoms in the system. nih.gov An MD simulation can show how the molecule explores different conformations over time at a given temperature. This can reveal not only the stable conformations but also the energy barriers between them and the pathways for interconversion. nih.gov For this compound, MD simulations would be able to characterize the torsional motions within the chlorobutyl side chain and its orientation relative to the chlorinated benzene ring. dtic.mil

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Halogenated Benzenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models are widely used in predictive toxicology and environmental science to estimate the properties of untested chemicals. rsc.orgnumberanalytics.com

The development of a QSAR/QSPR model for halogenated benzenes involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest (e.g., toxicity, boiling point, octanol-water partition coefficient) is compiled. nih.govosti.gov

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors. researchgate.netnih.govaidic.itresearchgate.netnih.gov Quantum-chemical descriptors, such as orbital energies (HOMO, LUMO), dipole moment, and atomic charges, are often derived from DFT calculations. aidic.itresearchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the property. nih.gov

Validation: The model's predictive performance is rigorously evaluated using statistical techniques like cross-validation and by testing its ability to predict the properties of an external set of compounds not used in model development. wikipedia.orgnih.gov

QSAR/QSPR models have been developed for various classes of halogenated aromatic hydrocarbons to predict properties such as their binding affinity to the aryl hydrocarbon receptor (AhR), which is linked to their toxicity, and their transformation rates in the environment. nih.govoup.comnih.gov For instance, models for polychlorinated biphenyls (PCBs) and other halogenated aromatics have been created to predict their toxic effects. nih.gov These models can be used to estimate the potential hazards of this compound without the need for extensive experimental testing.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Models for Halogenated Aromatics

| Descriptor Type | Examples | Relevance | Reference |

| Constitutional | Molecular Weight, Number of Chlorine Atoms | Basic molecular properties. | nih.gov |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule. | osti.gov |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Relate to electronic structure and reactivity. | aidic.itresearchgate.net |

| Steric | Molecular Volume, Surface Area | Describe the size and shape in 3D space. | oup.com |

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a range of electronic and topological descriptors can be computationally estimated to predict its behavior.

Electronic Descriptors: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to determine the electronic properties of molecules. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

Topological Descriptors: These descriptors are derived from the molecular graph and provide information about the size, shape, and branching of the molecule. Examples include the Wiener index and various Zagreb indices, which have been used to correlate with a wide range of physicochemical properties. mdpi.com

| Descriptor | Estimated Value | Significance |

| HOMO Energy (EHOMO) | -9.5 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy (ELUMO) | -0.8 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. semanticscholar.org |

| Dipole Moment (µ) | 2.1 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electronegativity (χ) | 5.15 eV | Measures the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | 4.35 eV | Represents the resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity (ω) | 1.54 eV | Quantifies the electrophilic nature of the compound. semanticscholar.org |

Note: The values in this table are hypothetical estimates based on known trends for structurally related molecules and are intended for illustrative purposes. Actual experimental or refined computational values may differ.

In Silico Exploration of Chemical Reactivity and Selectivity

The chemical reactivity of this compound can be explored in silico by examining its molecular electrostatic potential (MEP) and local reactivity descriptors derived from Fukui functions. These computational tools provide insights into the likely sites for electrophilic and nucleophilic attack, as well as the regioselectivity of various reactions.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density of a molecule, which is invaluable for predicting its reactive behavior. semanticscholar.org Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential associated with the π-system of the benzene ring, although this will be somewhat diminished by the electron-withdrawing effect of the chlorine atom. stackexchange.comnih.gov The chlorine atoms themselves would exhibit regions of both positive (along the C-Cl bond axis) and negative (around the lone pairs) potential.

Fukui Functions and Local Reactivity Descriptors: Fukui functions are used to describe the change in electron density at a given point in a molecule when an electron is added or removed. researchgate.net They are powerful tools for identifying the most reactive sites within a molecule. The condensed Fukui function, for instance, can be calculated for each atom to predict the most likely sites for electrophilic, nucleophilic, and radical attack.

For this compound, the following reactivity patterns can be predicted:

Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring is an ortho-, para-directing deactivator. stackexchange.com This means that while the ring is less reactive towards electrophiles than benzene itself, any substitution that does occur is most likely to happen at the positions ortho and para to the chlorine atom. The (1-chlorobutan-2-yl) group is an alkyl group, which is weakly activating and also ortho-, para-directing. The interplay of these two substituents will determine the final regioselectivity. Steric hindrance from the bulky chlorobutyl group will likely disfavor substitution at the ortho position adjacent to it.

Nucleophilic Attack: The carbon atoms bonded to the chlorine atoms are expected to be the primary sites for nucleophilic attack. The carbon atom in the chlorobutyl side chain is likely to be more susceptible to nucleophilic substitution than the carbon on the aromatic ring, as SNAr reactions typically require more stringent conditions or the presence of strong electron-withdrawing groups.

The following table summarizes the predicted reactivity at different sites of the molecule based on general principles of organic chemistry and computational predictions for similar structures.

| Position on Molecule | Predicted Reactivity | Rationale |

| Aromatic Ring (Positions ortho/para to Chlorine) | Susceptible to electrophilic attack, but deactivated compared to benzene. | The chlorine substituent is deactivating due to its inductive effect but directs ortho/para due to resonance. stackexchange.com The alkyl group is weakly activating. |

| Aromatic Ring (Positions meta to Chlorine) | Less susceptible to electrophilic attack. | Meta positions are less favored by both the chloro and alkyl substituents in electrophilic aromatic substitution. |

| Carbon atom of the C-Cl bond on the aromatic ring | Potential site for nucleophilic aromatic substitution under harsh conditions. | The carbon atom is electron-deficient due to the electronegativity of chlorine, but SNAr reactions are generally difficult. |

| Carbon atom of the C-Cl bond on the butyl side chain | Primary site for nucleophilic substitution (SN1 or SN2). | The aliphatic C-Cl bond is generally more susceptible to nucleophilic substitution than an aryl C-Cl bond. The secondary nature of the carbon may allow for both SN1 and SN2 pathways depending on the reaction conditions. |

Synthetic Applications and Derivatization Chemistry of the Compound

Utilization as a Building Block in Multi-Step Organic Syntheses

In the realm of organic synthesis, compounds like 1-Chloro-2-(1-chlorobutan-2-yl)benzene are considered valuable building blocks. These are foundational molecules that can be used for the modular, bottom-up assembly of more intricate chemical structures, playing a crucial role in medicinal chemistry, organic chemistry, and materials science. The presence of two reactive halogen sites on this compound allows for sequential or selective functionalization, enabling the construction of complex target molecules through multi-step synthetic pathways. For instance, the aryl chloride can be a handle for introducing aromatic systems, while the alkyl chloride can be transformed into various functional groups.

Transformation into Diverse Organic Molecules

The derivatization of this compound can proceed through several pathways, leveraging the reactivity of its two chloro-substituents to introduce a range of functional groups.

The secondary alkyl chloride on the butyl chain is susceptible to nucleophilic substitution reactions (SN2), which can be used to introduce oxygen and nitrogen-containing functional groups.

Alcohols: The alkyl chloride can be hydrolyzed to the corresponding alcohol, 2-(2-chlorophenyl)butan-1-ol. This reaction is typically carried out by refluxing with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. docbrown.infoquimicaorganica.org Primary haloalkanes are most reactive in this conversion, while secondary haloalkanes, like the one in the target compound, can also undergo elimination as a competing reaction. quimicaorganica.org

Ethers: The Williamson ether synthesis offers a direct route to ethers from this compound. wikipedia.orgbyjus.commasterorganicchemistry.com This SN2 reaction involves an alkoxide ion acting as a nucleophile to displace the chloride from the butyl chain. wikipedia.orgbyjus.com This method is highly effective for primary and secondary alkyl halides. masterorganicchemistry.comfrancis-press.com

Amines: Amines can be synthesized by reacting the alkyl chloride with ammonia (B1221849) or primary or secondary amines. This nucleophilic substitution reaction yields the corresponding amine derivatives.

| Starting Material | Reagent(s) | Product Class | Specific Example Product | Reaction Type |

| This compound | NaOH (aq) | Alcohol | 2-(2-Chlorophenyl)butan-1-ol | Nucleophilic Substitution (Hydrolysis) |

| This compound | NaOCH₂CH₃ | Ether | 1-Chloro-2-(1-ethoxybutan-2-yl)benzene | Williamson Ether Synthesis (SN2) |

| This compound | NH₃ | Amine | 1-(2-Chlorophenyl)butan-2-amine | Nucleophilic Substitution (Amination) |

Elimination reactions provide a pathway to introduce unsaturation into the butyl side chain.

Alkenes: Dehydrohalogenation of the alkyl chloride moiety can generate a mixture of alkenes. wikipedia.org This E2 elimination reaction is promoted by a strong base, such as potassium hydroxide in an alcoholic solvent. pearson.comdoubtnut.com According to Zaitsev's rule, the major product would be the more substituted alkene, 1-chloro-2-(but-2-en-2-yl)benzene, along with the Hofmann product, 1-chloro-2-(but-1-en-2-yl)benzene. wikipedia.org

Alkynes: While direct conversion of the monochlorinated side chain to an alkyne is not straightforward, a two-step process via an alkene is feasible. The initially formed alkene can be halogenated (e.g., with Br₂) to yield a vicinal dihalide. Subsequent double dehydrohalogenation with a very strong base like sodium amide (NaNH₂) can then produce the corresponding alkyne. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.com

| Starting Material | Reagent(s) | Product Class | Specific Example Product | Reaction Type |

| This compound | KOH, Ethanol | Alkene | 1-Chloro-2-(but-2-en-2-yl)benzene | Dehydrohalogenation (E2) |

| 1-Chloro-2-(but-2-en-2-yl)benzene | 1. Br₂2. NaNH₂ | Alkyne | 1-Chloro-2-(but-2-yn-2-yl)benzene | Halogenation followed by Double Dehydrohalogenation |

The chlorine atoms on both the alkyl chain and the aromatic ring can potentially be exchanged for other halogens or pseudohalogens.